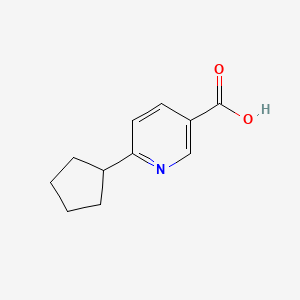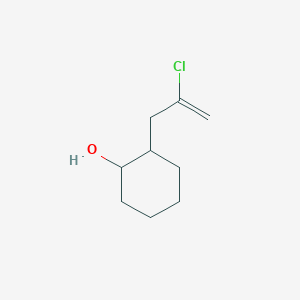
4-(2-Aminoethyl)-3-ethylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-3-ethylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the piperidine ring, which is further substituted with an ethyl group and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-ethylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylpiperidin-4-one with ethylenediamine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)-3-ethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-Aminoethyl)-3-ethylpiperidin-4-one.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-3-ethylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter modulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-3-ethylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The aminoethyl group allows the compound to bind to trace amine-associated receptors (TAARs), modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses. The compound’s effects on neurotransmitter systems, particularly dopamine and serotonin, are of significant interest in neuropharmacology.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)piperidine: Lacks the ethyl and hydroxyl groups, making it less complex.
3-Ethylpiperidin-4-one: Lacks the aminoethyl group, resulting in different chemical properties.
Dopamine: Shares the aminoethyl group but has a different core structure and biological activity.
Uniqueness
4-(2-Aminoethyl)-3-ethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminoethyl and ethyl groups, along with the hydroxyl group, allows for versatile chemical reactivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-3-ethylpiperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-2-8-7-11-6-4-9(8,12)3-5-10/h8,11-12H,2-7,10H2,1H3 |
Clé InChI |
DXLWETLKZBRCGK-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNCCC1(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)

![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)









